4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate
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Overview
Description
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate is a complex organic compound that features a furan ring system. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of substituted furan-2-carboxaldehydes under classical conditions or using microwave irradiation to speed up the process . Another approach involves the radical bromination of methyl groups followed by conversion into corresponding phosphonates and subsequent reactions with aldehydes .
Industrial Production Methods
Industrial production of furan derivatives often employs catalytic processes. For instance, the Suzuki–Miyaura coupling reaction is widely used for forming carbon-carbon bonds under mild conditions, which is essential for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the furan ring.
Common Reagents and Conditions
Common reagents include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The furan ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Known for its antimycobacterial activity.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Exhibits antimicrobial properties.
Uniqueness
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate is unique due to its specific structure, which allows for a wide range of chemical modifications and biological activities. Its ability to undergo various reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H15N3O6 |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H15N3O6/c23-17(12-20-18(24)15-3-1-9-26-15)22-21-11-13-5-7-14(8-6-13)28-19(25)16-4-2-10-27-16/h1-11H,12H2,(H,20,24)(H,22,23)/b21-11+ |
InChI Key |
SRFJXNNMMBPOII-SRZZPIQSSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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